molecular formula C12H18O3 B1312742 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- CAS No. 119649-45-5

1-Butanol, 4-[(4-methoxyphenyl)methoxy]-

Cat. No. B1312742
CAS RN: 119649-45-5
M. Wt: 210.27 g/mol
InChI Key: QJBRTONGVUXECN-UHFFFAOYSA-N
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Description

“1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is also known as “4-(4-Methoxyphenyl)-1-butanol”. It has a molecular formula of C11H16O2 and a molecular weight of 180.2435 . The IUPAC Standard InChI is InChI=1S/C11H16O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 .


Molecular Structure Analysis

The molecular structure of “1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” consists of a butanol backbone with a methoxyphenyl group attached via an ether linkage . This structure can be represented as CH3OC6H4(CH2)4OH .


Chemical Reactions Analysis

One known reaction involving “1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is its decay in water via Cα-H deprotonation, which has been kinetically investigated by pulse radiolysis .


Physical And Chemical Properties Analysis

“1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is a solid at room temperature. It has a refractive index of n20/D 1.526 (lit.), a boiling point of 160-161 °C/8 mmHg (lit.), a melting point of 3-4 °C (lit.), and a density of 1.042 g/mL at 25 °C (lit.) .

Scientific Research Applications

C12H18O3 C_{12}H_{18}O_{3} C12​H18​O3​

, has various applications across different fields of research .

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized to create nonimidazole histamine H3 receptor ligands with inhibitory histamine N-methyltransferase activity. This is particularly relevant in the development of drugs that target neurological pathways and could have implications for treating conditions like sleep disorders, obesity, and Alzheimer’s disease .

properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7,13H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBRTONGVUXECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460886
Record name 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanol, 4-[(4-methoxyphenyl)methoxy]-

CAS RN

119649-45-5
Record name 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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